molecular formula C9H17Cl2N3O2 B2395438 Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride CAS No. 2375260-22-1

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride

Cat. No. B2395438
CAS RN: 2375260-22-1
M. Wt: 270.15
InChI Key: CTXIZYOJNGAPIE-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” is a chemical compound with a molecular weight of 256.13 . It is a powder that is stored at room temperature . This compound is part of the pyrazole family, which is known for its diverse pharmacological effects .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” were not found, it’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 256.13 .

Scientific Research Applications

Corrosion Inhibition

The compound and its derivatives, specifically bipyrazolic derivatives like BT36 and BT43, have been synthesized and evaluated as effective inhibitors of corrosion for C38 steel in molar hydrochloric acid solutions. These compounds exhibited over 95% protection against corrosion at low concentrations, with their mechanism of protection being cathodic inhibition by polarization and charge-transfer. Quantum chemical calculations supported the experimental data, revealing a good correlation between inhibition efficiency and molecular structure (Missoum et al., 2013).

Catalysis

Derivatives of the compound have been used in catalytic applications, such as the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives, showcasing the utility of these compounds in facilitating chemical transformations. This highlights their role in developing efficient, environmentally benign synthetic methodologies (Maleki & Ashrafi, 2014).

Synthesis of Novel Schiff Bases

A series of Schiff bases containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety were synthesized and characterized, with some showing moderate to good antibacterial activity. This research signifies the compound's importance in developing new molecules with potential biological applications (Asiri & Khan, 2010).

Material Science

In the field of material science, the derivatives of Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride have been utilized for the functional modification of poly vinyl alcohol/acrylic acid hydrogels, prepared via γ-radiation. These modified hydrogels showed improved swelling behavior and thermal stability, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives with antimicrobial and anticancer potential have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds, characterized by various spectroscopic techniques, demonstrated significant activity, highlighting the compound's versatility in synthesizing molecules with therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound were not found, it’s worth noting that pyrazole derivatives are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that “Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” and similar compounds could have significant potential in drug development.

properties

IUPAC Name

methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXIZYOJNGAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride

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